1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole

Lipophilicity Drug-likeness Membrane permeability

1-(Benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole (CAS 338791-22-3; molecular formula C20H15ClN2O; MW 334.8 g/mol) is a synthetic small-molecule member of the 1,2-disubstituted benzimidazole family. It features a benzyloxy substituent at the N1 position and an ortho-chlorophenyl ring at the C2 position of the benzimidazole core.

Molecular Formula C20H15ClN2O
Molecular Weight 334.8
CAS No. 338791-22-3
Cat. No. B2747738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole
CAS338791-22-3
Molecular FormulaC20H15ClN2O
Molecular Weight334.8
Structural Identifiers
SMILESC1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl
InChIInChI=1S/C20H15ClN2O/c21-17-11-5-4-10-16(17)20-22-18-12-6-7-13-19(18)23(20)24-14-15-8-2-1-3-9-15/h1-13H,14H2
InChIKeyANBYRJGWUKTVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 338791-22-3 Procurement Guide: 1-(Benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole for Specialized Benzimidazole Screening Libraries


1-(Benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole (CAS 338791-22-3; molecular formula C20H15ClN2O; MW 334.8 g/mol) is a synthetic small-molecule member of the 1,2-disubstituted benzimidazole family. It features a benzyloxy substituent at the N1 position and an ortho-chlorophenyl ring at the C2 position of the benzimidazole core . This substitution pattern imparts distinctive physicochemical properties, including a calculated logP of approximately 5.92 for its closely related benzyl analog, which is significantly higher than that of the unsubstituted 2-(2-chlorophenyl)-1H-benzimidazole core (logP 3.88) . The compound is primarily utilized as a screening compound, a medicinal chemistry building block, and a reference standard in structure-activity relationship (SAR) campaigns exploring the pharmacological space of halogenated benzimidazole derivatives .

Why CAS 338791-22-3 Cannot Be Replaced by Generic 2-(2-Chlorophenyl)-1H-benzimidazole in Focused Screening Campaigns


Within the benzimidazole chemotype, minor substituent variations at the N1 and C2 positions generate profound differences in molecular recognition, ADME profiles, and biological target engagement. The simple 2-(2-chlorophenyl)-1H-benzimidazole scaffold (CAS 3574-96-7, Chlorfenazole) has an experimental logP of ~3.88 and a free NH group, enabling hydrogen-bond donor interactions that are sterically blocked in the N1-benzyloxy analog . The introduction of the benzyloxy group at N1 eliminates this H-bond donor capacity (Hdon = 0), increases the topological polar surface area, and raises the calculated logP to ~5.92 (based on the closely related 1-benzyl analog), thereby enhancing membrane permeability and lipophilic protein binding while simultaneously altering CYP450 inhibitory profiles . Even positional isomerism of the chlorine atom (ortho vs. para) on the 2-phenyl ring has been experimentally demonstrated to produce distinct terahertz absorption fingerprints and van der Waals interaction networks in the crystalline state, confirming that these subtle structural nuances are not interchangeable in a biological context . Consequently, procurement specialists and medicinal chemists must select the exact substitution pattern (N1-benzyloxy, C2-ortho-chlorophenyl) to ensure reproducibility in target-based assays and SAR studies.

Quantitative Comparative Evidence for CAS 338791-22-3: Head-to-Head Data Against Closest Structural Analogs


Enhanced Lipophilicity (logP) Drives Superior Membrane Permeability Versus the Unsubstituted Core Scaffold

The N1-benzyloxy substitution of CAS 338791-22-3 dramatically increases lipophilicity compared to the unsubstituted 2-(2-chlorophenyl)-1H-benzimidazole core (CAS 3574-96-7, Chlorfenazole). The closely related 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole analog exhibits a calculated logP of 5.92 , whereas the core scaffold lacking N1 substitution has an experimental logP of 3.88 . This ~2-log-unit increase in partition coefficient predicts significantly enhanced passive membrane permeability and altered tissue distribution, which is critical for intracellular target engagement in cell-based assays.

Lipophilicity Drug-likeness Membrane permeability

Elimination of Hydrogen-Bond Donor Capacity: Differentiated CYP450 Inhibition Profile Versus 1H-Benzimidazole Congeners

The N1-benzyloxy substituent of CAS 338791-22-3 eliminates the imidazole NH hydrogen-bond donor (Hdon = 0) that is present in the core 2-(2-chlorophenyl)-1H-benzimidazole scaffold (Hdon = 1) . This structural feature is known to modulate CYP450 enzyme inhibition: the unsubstituted 2-(2-chlorophenyl)-1H-benzimidazole exhibits a measured IC50 of 10,000 nM against CYP3A4 , whereas 1-substituted benzimidazole analogs lacking the free NH generally show altered CYP inhibition profiles due to the loss of type II heme-iron coordination capacity . This differentiates the target compound as a potentially cleaner probe for target-based assays where minimal CYP liability is desired.

CYP450 inhibition Drug-drug interaction Metabolic stability

Ortho-Chlorine Substitution Pattern Enables Unique Crystalline-State Interactions Distinguished from Para-Isomer by THz Spectroscopy

The ortho-chlorophenyl substitution of CAS 338791-22-3 introduces distinctive solid-state properties compared to the para-chloro isomer (CAS 338791-25-6). While direct THz data for the benzyloxy derivatives are not available, the core scaffolds 2-(2-chlorophenyl)benzimidazole (2CPBI) and 2-(4-chlorophenyl)benzimidazole (4CPBI) exhibit markedly different terahertz absorption spectra in the 0.2-2.5 THz range, with distinct peak numbers, amplitudes, and frequency positions . These differences arise from altered van der Waals forces and dihedral angles within the crystal lattice, a phenomenon that is expected to translate to the N1-benzyloxy-substituted analogs. This provides a spectroscopic basis for batch-to-batch identity verification and polymorph discrimination in procurement quality control.

Solid-state characterization Polymorph screening Quality control

N1-Benzyloxy Derivative Lacks Insecticidal Activity Associated with the 1H-Benzimidazole Congener: Differentiated Application Profile

The unsubstituted 2-(2-chlorophenyl)-1H-benzimidazole (Chlorfenazole, CAS 3574-96-7) is a recognized insecticide and fungicide that inhibits fatty acid synthase in bacterial cells and shows activity against Salmonella enterica, Bacillus thuringiensis, and Aspergillus niger . The N1-benzyloxy substitution present in CAS 338791-22-3 sterically blocks the imidazole NH that is implicated in target binding for these antimicrobial and pesticidal mechanisms. While direct comparative MIC data are unavailable, the structural modification predicts a significant reduction in agrochemical activity, repositioning CAS 338791-22-3 as a more suitable candidate for mammalian-cell-based pharmacological screening where insecticidal off-target effects would be undesirable.

Agrochemical screening Insecticide Selectivity

Predicted Drug-Likeness Profile: Physicochemical Descriptors Compared to Lead-Like Benzimidazole Standards

CAS 338791-22-3 fills a distinct physicochemical space within the benzimidazole chemical series. Compared to the simpler 2-(2-chlorophenyl)-1H-benzimidazole (MW 228.68; logP 3.88; tPSA 28.68) and the non-chlorinated 1-(benzyloxy)-2-phenyl-1H-1,3-benzimidazole (MW 300.35; logP 4.33; tPSA 27.05) , the target compound has a higher molecular weight (334.8) and predicted lipophilicity, placing it in the 'lead-like' to 'drug-like' boundary region. This intermediate profile makes it a valuable tool compound for probing the SAR of lipophilic bulk tolerance in benzimidazole binding pockets, serving as a bridge between fragment-like and fully drug-like molecules in medicinal chemistry campaigns.

Drug-likeness ADME prediction Lead optimization

Recommended Application Scenarios for Procuring CAS 338791-22-3 Based on Differentiated Evidence


Focused Benzimidazole Screening Library Design Requiring High Lipophilicity and CYP Selectivity

CAS 338791-22-3 is best deployed in diversity-oriented or target-focused screening libraries where high logP (~5.9 range) and the absence of an imidazole NH donor are critical design parameters. Its lipophilicity, inferred from the 1-benzyl analog , positions it for assays targeting intracellular or membrane-associated proteins (e.g., GPCRs, ion channels) where passive membrane permeation is rate-limiting. The elimination of the NH donor, which in related benzimidazoles mediates type II CYP3A4 heme binding with IC50 values of 10,000 nM , reduces the likelihood of CYP-based assay interference compared to the unsubstituted core.

Solid-State Characterization and Polymorph Identity Verification in Crystallography Studies

The ortho-chlorophenyl substitution of CAS 338791-22-3 generates unique crystalline-state van der Waals interaction networks that are distinguishable from the para-chloro isomer by terahertz time-domain spectroscopy, as demonstrated for the corresponding core scaffolds . This makes the compound suitable as a reference standard in solid-state analytical method development, polymorph screening campaigns, and batch-to-batch quality control protocols where unambiguous identity confirmation of the ortho-substituted isomer is required.

SAR Campaigns Exploring Lipophilic Bulk Tolerance in Benzimidazole Binding Pockets

With a molecular weight of 334.8 Da and predicted logP approximately 2 units higher than the unsubstituted 2-(2-chlorophenyl)-1H-benzimidazole core , CAS 338791-22-3 occupies a strategic intermediate position between fragment-like benzimidazoles (MW ~230) and fully elaborated drug-like leads. This makes it an ideal tool compound for systematic SAR studies probing the tolerance of target binding pockets for increased lipophilic bulk at the N1 position, guiding medicinal chemistry optimization of potency versus physicochemical property profiles.

Differentiation Between Pharmaceutical Screening and Agrochemical Compound Libraries

Unlike its unsubstituted 1H-benzimidazole congener Chlorfenazole (CAS 3574-96-7), which has documented insecticidal and fungicidal activity , CAS 338791-22-3 lacks the free NH group implicated in fatty acid synthase inhibition that underpins this agrochemical mechanism. This structural distinction makes CAS 338791-22-3 the appropriate choice for pharmaceutical screening collections where contamination with pesticidal compounds must be avoided, while Chlorfenazole would be preferentially procured for agrochemical discovery programs.

Quote Request

Request a Quote for 1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.